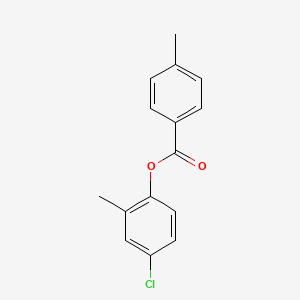

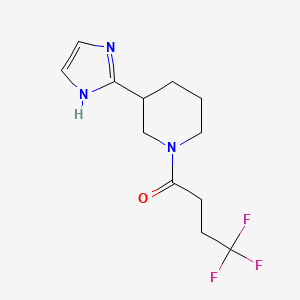

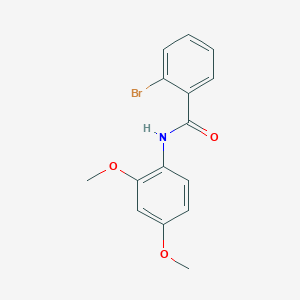

3-(1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar imidazole and piperidine derivatives involves multistep reactions, including nucleophilic addition and cyclocondensation processes. For instance, a series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, which share structural similarities with the compound , were synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, yielding products in good to excellent yields (Goli-Garmroodi et al., 2015). Additionally, the synthesis of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been described, involving the preparation of novel compounds with reported affinities for delta-, mu-, and kappa-opioid receptors (Trabanco et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine has been analyzed through various techniques including IR, NMR, and mass spectral studies. These analyses provide detailed insights into the chemical bonds, functional groups, and overall molecular geometry. For example, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were characterized, revealing information about their molecular frameworks (Rajkumar et al., 2014).

Wissenschaftliche Forschungsanwendungen

Novel Syntheses Techniques

A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, which may include structures similar to 3-(1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine, was synthesized through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various ethyl 2,4-dioxo-4-arylbutanoate derivatives. This process, facilitated by piperidine in refluxing ethanol, showcased a simple and efficient method yielding products in good to excellent yields within a short period (25–45 minutes) (Goli-Garmroodi et al., 2015).

Chemical Reactivity and Applications

Another study developed a convenient synthesis of 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines, followed by reduction. This method was extended to benzo analogues, potentially relevant to the synthesis and modification of compounds like 3-(1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine for various research applications, including as intermediates in pharmaceuticals or materials science (Shevchuk et al., 2012).

Fluorescent Probes for Mercury Ion

In a unique application, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produced novel imidazo[1,2-a]pyridine derivatives. Among these, specific compounds demonstrated efficient fluorescent probing capabilities for mercury ions, both in acetonitrile and buffered aqueous solutions. This highlights the potential for designing fluorescent probes or sensors based on the chemical framework of 3-(1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine (Shao et al., 2011).

Antimicrobial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, based on a scaffold potentially related to 3-(1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine, revealed compounds with significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This suggests the utility of such compounds in developing new antimicrobial agents, highlighting the versatility of the imidazo[1,2-a]pyridine core structure in medicinal chemistry (Lv et al., 2017).

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-1-[3-(1H-imidazol-2-yl)piperidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3O/c13-12(14,15)4-3-10(19)18-7-1-2-9(8-18)11-16-5-6-17-11/h5-6,9H,1-4,7-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNQPAGANIWFGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC(F)(F)F)C2=NC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5560247.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)